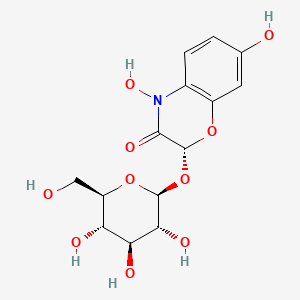

TRIBOA beta-D-glucoside

説明

Structure

3D Structure

特性

分子式 |

C14H17NO10 |

|---|---|

分子量 |

359.28 g/mol |

IUPAC名 |

(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1 |

InChIキー |

YCPMEKOJGFYFJJ-TWTZXXGESA-N |

異性体SMILES |

C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

正規SMILES |

C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of Triboa Beta D Glucoside

Upstream Precursors and Initial Enzymatic Steps in Benzoxazinoid Pathway

The journey to TRIBOA beta-D-glucoside begins with intermediates derived from the shikimic acid pathway, branching off from tryptophan biosynthesis. mdpi.comchimia.ch This initial phase involves the formation of the core benzoxazinoid structure.

The committed step in benzoxazinoid biosynthesis is the conversion of indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan pathway, to indole (B1671886). pnas.orgbiorxiv.org This reaction represents a significant branch point from primary to secondary metabolism. nih.gov It is primarily catalyzed by the enzyme indole-3-glycerol phosphate lyase (IGL), also known as BENZOXAZINONELESS 1 (BX1). pnas.orgbiorxiv.org In maize, BX1 is a homolog of the tryptophan synthase α-subunit (TSA) and performs this conversion in the chloroplasts. mdpi.comnih.gov While BX1 is the signature enzyme, other maize enzymes, including TSA and another indole glycerolphosphate lyase (IGL), can also catalyze this reaction. biorxiv.orgnih.gov

Following its formation, free indole undergoes a series of four sequential oxidation reactions. mdpi.com This cascade is catalyzed by four distinct cytochrome P450-dependent monooxygenases located on the endoplasmic reticulum membrane: BX2, BX3, BX4, and BX5. nih.govmdpi.com These enzymes, belonging to the CYP71C subfamily, introduce four oxygen atoms into the indole molecule to synthesize the first key benzoxazinoid aglycone, 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). pnas.orgnih.gov The specific enzymatic sequence involves the conversion of indole to indolin-2-one by ZmBX2, followed by its transformation to 3-hydroxy indolin-2-one by ZmBX3, a subsequent ring expansion to HBOA by ZmBX4, and finally N-hydroxylation by ZmBX5 to yield DIBOA. pnas.org

Glucosylation of DIBOA to DIBOA beta-D-glucoside

The newly synthesized DIBOA is a reactive and potentially toxic aglucone. To stabilize it for storage, the plant cell quickly attaches a glucose molecule. mdpi.compnas.org This glucosylation step is performed in the cytosol by UDP-glucosyltransferases (UGTs), specifically the enzymes BX8 and BX9 in maize. nih.govnih.gov These enzymes catalyze the transfer of a glucose moiety to the hydroxyl group of DIBOA, resulting in the formation of the stable, non-toxic storage form, DIBOA beta-D-glucoside. kegg.jp This stable glucoside is then transported and stored in the vacuole. nih.govpnas.org

Hydroxylation of DIBOA beta-D-glucoside to this compound

The direct precursor to this compound is DIBOA beta-D-glucoside. nih.govebi.ac.uk The conversion involves a critical hydroxylation reaction at the C-7 position of the aromatic ring of the benzoxazinoid structure. nih.govresearchgate.net This step is catalyzed by the enzyme BENZOXAZINLESS6 (BX6), which is a 2-oxoglutarate-dependent dioxygenase (2-ODD). pnas.orgnih.govfrontiersin.org

Research has demonstrated that the BX6 enzyme exhibits high substrate specificity, acting only on the glucosylated form, DIBOA beta-D-glucoside, and not on the DIBOA aglycone. nih.govpnas.org The product of this reaction is 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside, or this compound. nih.govresearchgate.net Although its substrate is a glucoside often stored in the vacuole, localization studies indicate that the BX6 enzyme itself is located in the cytoplasm. nih.gov

Subsequent Methylation of this compound to DIMBOA beta-D-glucoside

This compound serves as a key intermediate that is immediately processed in the next step of the pathway. The 7-hydroxyl group, which was added by BX6, is methylated to form the most well-known benzoxazinoid in maize, DIMBOA beta-D-glucoside. nih.govpnas.org

This methylation reaction is catalyzed by the O-methyltransferase (OMT) BX7. nih.govnih.gov The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of this compound. nih.govebi.ac.uk The resulting product is 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), a compound with significant defensive properties. nih.govexpasy.org

| Enzyme | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| BX1 (IGL) | Indole-3-glycerol phosphate lyase | Indole-3-glycerol phosphate | Indole | pnas.orgbiorxiv.org |

| BX2-BX5 | Cytochrome P450 monooxygenases | Indole (and subsequent intermediates) | DIBOA | nih.govmdpi.com |

| BX8/BX9 | UDP-glucosyltransferase | DIBOA | DIBOA beta-D-glucoside | nih.govnih.gov |

| BX6 | 2-oxoglutarate-dependent dioxygenase | DIBOA beta-D-glucoside | This compound | nih.govpnas.orgfrontiersin.org |

| BX7 | O-methyltransferase | This compound | DIMBOA beta-D-glucoside | nih.govpnas.orgnih.gov |

Divergent Pathways and Downstream Metabolites Derived from this compound

The primary metabolic fate of this compound is its rapid methylation to DIMBOA beta-D-glucoside by the enzyme BX7. nih.govpnas.org This makes this compound a transient but essential intermediate. The resulting DIMBOA beta-D-glucoside, however, serves as a substrate for further enzymatic modifications, leading to a diversification of benzoxazinoid structures. These downstream pathways are often induced by specific environmental cues like herbivory or pathogen attack. pnas.org

Notable downstream metabolites derived from the DIMBOA beta-D-glucoside product include:

HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside): In maize, DIMBOA-Glc can be further methylated by a group of O-methyltransferases (BX10, BX11, and BX12) to produce HDMBOA-Glc. chimia.chnih.gov

TRIMBOA-Glc (2,4,7-trihydroxy-8-methoxy-1,4-benzoxazin-3-one glucoside): A BX6-like 2-ODD enzyme, known as BX13, can convert DIMBOA-Glc to TRIMBOA-Glc. nih.govresearchgate.net

DIM2BOA-Glc (2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one glucoside): The product TRIMBOA-Glc can then be methylated by the same BX7 enzyme that acts on TRIBOA-Glc, resulting in the formation of DIM2BOA-Glc. nih.govresearchgate.net

These subsequent modifications highlight the role of this compound as a gateway to the more complex and varied benzoxazinoids found in certain plant species.

Enzymology of Triboa Beta D Glucoside Biosynthesis and Metabolism

Characterization of 2-Oxoglutarate-Dependent Dioxygenase (BX6)

The enzyme BENZOXAZINLESS6 (BX6) is a 2-oxoglutarate-dependent dioxygenase (2-ODD) responsible for the hydroxylation of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (DIBOA-glc) at the C-7 position to produce TRIBOA beta-D-glucoside. oup.comoup.comnih.gov This enzymatic step is a critical juncture in the biosynthesis of benzoxazinoids in maize. oup.comnih.gov The gene encoding this enzyme, Bx6, is located within a cluster of benzoxazinoid biosynthesis genes on the short arm of chromosome 4 in maize. nih.govoup.com

Biochemical analyses of the recombinant BX6 protein have demonstrated its high substrate specificity. oup.com The enzyme exclusively utilizes the glucosylated form, DIBOA-glc, for its catalytic activity. oup.comnih.gov In vitro assays show that while DIBOA-glc is efficiently converted to this compound, its aglucone form, DIBOA, is not hydroxylated by BX6. oup.comuniprot.orgresearchgate.net This indicates that the glucose moiety is essential for substrate recognition and binding by the enzyme.

As a member of the 2-oxoglutarate/Fe(II)-dependent dioxygenase superfamily, BX6 employs a conserved catalytic mechanism. nih.gov These enzymes require ferrous iron (Fe²⁺) as a metallic cofactor, which binds molecular oxygen (O₂), and 2-oxoglutarate (also known as α-ketoglutarate) as a co-substrate. nih.govnih.gov The reaction involves the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, which is coupled to the hydroxylation of the primary substrate. uniprot.orgnih.gov One atom of O₂ is incorporated into the hydroxylated substrate (DIBOA-glc), while the other is incorporated into succinate. nih.gov

Ascorbate (Vitamin C) often acts as a crucial cofactor for 2-ODDs, although it does not participate directly in the primary reaction. nih.govnews-medical.net Its role is to maintain the iron atom at the active site in its reduced Fe²⁺ state, as uncoupled reaction cycles can lead to the oxidation of the iron to the inactive Fe³⁺ form. nih.gov

The enzymatic efficiency of BX6 has been determined through kinetic studies. The enzyme exhibits a Michaelis-Menten constant (Kₘ) for DIBOA-glucoside of 0.15 mM, indicating a moderate affinity for its substrate. vulcanchem.com The catalytic rate constant (kcat) has been measured at 2.10 s⁻¹, reflecting the number of substrate molecules converted to product per enzyme molecule per second. nih.govuniprot.orgebi.ac.uk

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| BX6 | DIBOA beta-D-glucoside | 0.15 | 2.10 | nih.govuniprot.orgvulcanchem.com |

Despite utilizing a glucosylated substrate, which is typically stored in the vacuole, studies on the subcellular localization of BX6 have shown that the enzyme resides in the cytoplasm. nih.govoup.comresearchgate.net Experiments using green fluorescent protein (GFP) fused to the BX6 protein demonstrated that the fusion protein is consistently detected in the cytoplasm of maize cells, with no signal observed in the vacuole. oup.comresearchgate.netresearchgate.net This localization implies that the hydroxylation of DIBOA-glc to this compound is a cytosolic event. researchgate.netresearchgate.net

Characterization of O-Methyltransferase (BX7)

Following the hydroxylation of DIBOA-glc by BX6, the resulting this compound undergoes methylation. This final step in DIMBOA-glc biosynthesis is catalyzed by the O-methyltransferase (OMT) designated as BX7. oup.comoup.com

The BX7 enzyme demonstrates substrate specificity for this compound. oup.comnih.gov It catalyzes the transfer of a methyl group from a donor molecule, likely S-adenosyl methionine, to the 7-hydroxyl group of this compound. oup.com This reaction yields the final product, DIMBOA-glc. oup.comnih.govoup.com Like BX6, the OMT BX7 also appears to require the glucosylated form of its substrate for activity. nih.gov

Methyl Group Donor (S-adenosyl-L-methionine)

In the biosynthesis of DIMBOA-glucoside, the final step is the O-methylation of this compound. nih.govresearchgate.net This reaction is catalyzed by the O-methyltransferase BX7. nih.govresearchgate.net The methyl group required for this transformation is supplied by S-adenosyl-L-methionine (SAM), which serves as the universal methyl group donor in numerous biological methylation reactions. nih.gov The reaction involves the transfer of a methyl group from SAM to the 7-hydroxyl group of this compound, resulting in the formation of DIMBOA beta-D-glucoside and S-adenosyl-L-homocysteine. expasy.orgh-its.org

Kinetic Parameters (Km, kcat) of BX7

The enzymatic efficiency of BX7 in converting this compound to DIMBOA-glucoside has been characterized by determining its kinetic parameters. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for its substrate and its catalytic turnover rate, respectively.

For the O-methyltransferase BX7, the reported Km value for its substrate, TRIBOA-glucoside, is below 0.4 mM, indicating a moderate affinity. nih.govebi.ac.uk The kcat value for this reaction is 0.25 s⁻¹, which describes the number of substrate molecules converted to product per enzyme active site per second. nih.govebi.ac.uk

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |

| BX7 | TRIBOA-glucoside | < 0.4 | 0.25 |

Beta-Glucosidases Involved in this compound Hydrolysis

The activation of benzoxazinoid defenses is triggered by the hydrolysis of their glucoside forms, such as this compound, into unstable and toxic aglycones. scielo.brbohrium.com This critical step is mediated by a class of enzymes known as beta-glucosidases. scielo.brbohrium.com In maize, two primary beta-glucosidase isoenzymes, ZmGlu1 and ZmGlu2, are responsible for hydrolyzing benzoxazinoid glucosides. frontiersin.orgnih.gov These enzymes are stored separately from their substrates within the plant cell to prevent autotoxicity, typically in the plastids and cell walls, while the benzoxazinoid glucosides are stored in the vacuole. researchgate.netmdpi.comresearchgate.net

Enzymatic Hydrolysis Mechanisms

Plant beta-glucosidases, belonging to the glycoside hydrolase family 1, catalyze the hydrolysis of the β-D-glucosidic bond, retaining the anomeric configuration of the glucose. frontiersin.orgnih.gov The reaction proceeds through a double-displacement mechanism involving two key glutamate (B1630785) residues at the active site. pnas.org One glutamate acts as a nucleophile, attacking the anomeric carbon of the glucose moiety, while the other functions as a general acid/base catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone. pnas.org This results in a covalent glycosyl-enzyme intermediate, which is then hydrolyzed by a water molecule, regenerating the enzyme and releasing glucose. pnas.org

Role of Plant Beta-Glucosidases in Aglycone Release

Upon tissue damage, such as from herbivore feeding or pathogen attack, the cellular compartmentalization is disrupted. scielo.br This brings the beta-glucosidases into contact with the stored this compound. scielo.brresearchgate.net The enzymes rapidly hydrolyze the glucoside, releasing the unstable aglycone, TRIBOA. nih.govscielo.br This aglycone is the biologically active form of the defense compound. researchgate.net The release of the aglycone is a crucial activation step in the plant's chemical defense strategy. frontiersin.orgnih.gov

Resistance of Plant Beta-Glucosidases to Degradation

Studies have demonstrated that plant defensive beta-glucosidases exhibit remarkable resistance to degradation, particularly within the digestive systems of insect herbivores. frontiersin.orgnih.gov For instance, maize beta-glucosidases have been found to remain active even after passing through the gut of lepidopteran larvae. frontiersin.org This resistance ensures that the activation of benzoxazinoid defenses can continue within the insect's gut, maximizing the anti-herbivore effect of these compounds. frontiersin.orgnih.gov The formation of aggregates, potentially facilitated by factors like the maize beta-glucosidase aggregating factor (BGAF), may contribute to this stability and protection from insect proteases. frontiersin.orgnih.gov

Other Enzymes Associated with Benzoxazinoid Metabolism

The metabolic pathway of benzoxazinoids is complex and involves a variety of enzymes beyond those directly responsible for the synthesis and hydrolysis of this compound. These enzymes contribute to the diversity and regulation of benzoxazinoid compounds within the plant.

BX1: A homolog of the tryptophan synthase alpha subunit, BX1 catalyzes the formation of indole (B1671886) from indole-3-glycerol phosphate (B84403), which is the entry point into the benzoxazinoid pathway. mdpi.com

BX2 to BX5: These are cytochrome P450 monooxygenases that catalyze a series of four consecutive hydroxylation reactions to convert indole into DIBOA. mdpi.com

BX6: A 2-oxoglutarate-dependent dioxygenase that hydroxylates DIBOA-Glc at the C-7 position to produce TRIBOA-Glc. mdpi.comnih.govpnas.org

BX8 and BX9: These are UDP-glucosyltransferases responsible for the glucosylation of the toxic aglucone DIBOA, stabilizing it for storage as DIBOA-Glc. mdpi.comnih.gov

BX10, BX11, and BX12: These O-methyltransferases are involved in the conversion of DIMBOA-Glc to HDMBOA-Glc. mdpi.com

BX13: A 2-oxoglutarate-dependent dioxygenase that converts DIMBOA-Glc to TRIMBOA-Glc. researchgate.netnih.gov

BX14: An O-methyltransferase that can convert DIMBOA-Glc to HDMBOA-Glc and is also required for the biosynthesis of GHDM₂BOA. mdpi.comnih.gov

The coordinated action of these enzymes, located in different cellular compartments including the plastid stroma, endoplasmic reticulum, and cytosol, allows for the precise regulation and diversification of the benzoxazinoid arsenal (B13267) in response to various environmental challenges. mdpi.com

Biological and Ecological Functions of Triboa Beta D Glucoside and Its Derivatives

Role in Plant Defense Mechanisms

Benzoxazinoids are a cornerstone of the chemical defense strategy in many grasses, exhibiting a broad range of antifeedant, insecticidal, and antimicrobial activities. pnas.orgpharmaffiliates.com The system relies on the storage of stable, inactive glucosides which are rapidly converted into toxic aglycones upon tissue damage, a "two-component" defense mechanism. bohrium.comwikipedia.org TRIBOA beta-D-glucoside, as an intermediate in this pathway, is integral to the production of the defense compounds that protect the plant from a variety of biological threats. mdpi.comoup.com

Plant defenses can be either constitutive, meaning they are always present, or induced, produced only in response to an attack. wikipedia.orgusda.gov The benzoxazinoid pathway exhibits both types of responses. mdpi.comwikipedia.org

Constitutive Defenses : In young, undamaged plants, particularly in seedlings, benzoxazinoids like DIBOA-Glc and DIMBOA-Glc are present as pre-formed, constitutive defenses (phytoanticipins). ebi.ac.ukdxycdn.com The genes responsible for their synthesis, including Bx6 and Bx7 which mediate the conversion through TRIBOA-Glc, are highly expressed in seedling tissues. ebi.ac.uk This ensures that the plant is protected during its most vulnerable early growth stages.

Induced Defenses : Upon attack by herbivores or pathogens, the plant can ramp up its defenses. nih.gov While DIMBOA-Glc is a major constitutive compound, its conversion to even more potent derivatives like HDMBOA-Glc (2-(2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one)-β-d-glucopyranose) is often induced by insect feeding or fungal infection. mdpi.compnas.orgbiorxiv.org For instance, feeding by the fall armyworm (Spodoptera frugiperda) on maize induces the expression of genes like Bx10, Bx11, and Bx14, which are responsible for converting DIMBOA-Glc into other hydroxylated and methoxylated forms. pnas.orgbiorxiv.org Similarly, aphid feeding has been shown to elevate levels of HDMBOA-Glc while reducing DIMBOA-Glc in wheat. nih.gov This demonstrates a dynamic shift in the BXD profile from a constitutive state to a more potent induced state.

| Compound | Primary Defense Type | Notes |

|---|---|---|

| DIBOA-Glc | Constitutive | Precursor in the BXD pathway, stored in young tissue. ebi.ac.ukdxycdn.com |

| DIMBOA-Glc | Constitutive & Induced | A major BXD in undamaged maize, but levels can also be induced. mdpi.compnas.org It is the product of the reaction involving TRIBOA-Glc. oup.com |

| HDMBOA-Glc | Induced | Levels increase significantly upon herbivory or pathogen attack. pnas.orgbiorxiv.orgnih.gov |

The primary defensive role of benzoxazinoids is to deter herbivores. nih.gov When an insect chews on plant tissue, the stored, non-toxic glucosides (like DIBOA-Glc and DIMBOA-Glc) mix with β-glucosidases from a different cellular compartment. wikipedia.orgmdpi.com This enzymatic reaction cleaves the glucose molecule, releasing unstable and toxic aglycones (e.g., DIMBOA) that act as feeding deterrents and toxins. nih.govmdpi.com

Although this compound is an intermediate, its position in the pathway is critical for producing the compounds that directly affect herbivores. oup.com The resulting DIMBOA and its induced derivative, HDMBOA-Glc, have been shown to be effective against a wide range of insect pests, including the fall armyworm and various aphid species. biorxiv.orgnih.govmdpi.com For example, higher levels of DIMBOA have been linked to increased resistance against the grain aphid (Sitobion avenae) in wheat. nih.gov The effectiveness of these defenses can vary, as some specialized insects have evolved mechanisms to detoxify these compounds. biorxiv.org

The toxic aglycones released from benzoxazinoid glucosides also possess potent antimicrobial and antifungal properties. pnas.orgwur.nlpharmaffiliates.com This provides the plant with a broad-spectrum defense against pathogenic invaders. The production of DIMBOA, which is synthesized via the TRIBOA-Glc intermediate, is a key part of the plant's immune response to fungi and bacteria. oup.comimrpress.com

Research has shown that benzoxazinoids are effective against various pathogens. For instance, they are considered grass-specific antimicrobial phytoanticipins. dxycdn.com In maize, the accumulation of DIMBOA can be triggered by beneficial soil microbes, leading to enhanced resistance against fungal pathogens like Rhizoctonia solani and Setosphaeria turcica. imrpress.com However, some specialized fungal pathogens, such as Ustilago maydis, have evolved resistance to DIMBOA. mdpi.com

Allelopathic Properties in Plant-Plant Interactions

Allelopathy is a biological phenomenon where one plant influences the germination, growth, and development of other plants by releasing chemical compounds into the environment. nih.govagriculturejournal.org Benzoxazinoids, including the downstream products of this compound, are well-known for their allelopathic effects. oup.compnas.orgebi.ac.uk

These compounds can be exuded from the roots or leached from decaying plant material into the soil, where they can inhibit the growth of neighboring plants, including both weeds and subsequent crops. mdpi.com This chemical interference gives the benzoxazinoid-producing plant a competitive advantage. nih.gov For example, DIMBOA production in wheat has been shown to be induced by the root exudates of certain weeds, suggesting an active role in plant-plant competition. mdpi.com The allelopathic activity of benzoxazinoids is a significant factor in the ecological dynamics of both agricultural and natural ecosystems. mdpi.comresearchgate.net

Accumulation and Storage in Plant Tissues (e.g., Vacuole)

To avoid autotoxicity from their own defensive chemicals, plants have evolved a sophisticated storage system. oup.com Potentially toxic compounds are often synthesized and stored in a stable, inactive form, a process that involves glucosylation. oup.combohrium.com

Benzoxazinoids like this compound and its precursor and product (DIBOA-Glc and DIMBOA-Glc) are stored as these inactive glucosides. oup.comebi.ac.uk This storage occurs predominantly within the cell's vacuole, which serves as a safe repository for a variety of secondary metabolites. oup.comnih.govresearchgate.net The enzyme responsible for activating these defenses, β-glucosidase, is physically separated, often located in the plastids (in monocots) or cytoplasm. oup.combohrium.com This spatial separation is crucial. Only when the cell is damaged, for instance by an herbivore's chewing, do the vacuolar glucosides come into contact with the activating enzyme, triggering the rapid release of the toxic aglycone. bohrium.comwikipedia.orgmdpi.com

| Component | Cellular Location | Function |

|---|---|---|

| DIBOA-Glc, TRIBOA-Glc, DIMBOA-Glc | Vacuole | Stable, inactive storage form of the defense compound. oup.comnih.gov |

| BX6 Enzyme (DIBOA-Glc → TRIBOA-Glc) | Cytoplasm | Biosynthesis of the intermediate. oup.comebi.ac.uk |

| β-glucosidase (Activating enzyme) | Plastids (e.g., chloroplasts) | Activates the defense by cleaving the glucose upon tissue damage. oup.com |

Developmental and Regulatory Roles within Plants

Beyond direct defense, the intermediates and enzymes of the benzoxazinoid pathway can be involved in the regulation of plant growth and development. The pathway is interconnected with other significant metabolic processes. For example, some enzymes in the pathway, like the 2-ODD enzyme BX6 that produces TRIBOA-Glc, are part of a large family of enzymes involved in the metabolism of plant hormones like gibberellins (B7789140) and auxin (Indole-3-acetic acid, IAA). frontiersin.org

Pathogens can also manipulate these pathways to their advantage. The fungal pathogen Ustilago maydis, which causes corn smut, secretes an effector protein (Tin2) that interferes with the host's defense signaling. elifesciences.org This effector targets a protein kinase, which in turn influences the expression of genes in the benzoxazinoid pathway, specifically affecting the levels of DIBOA-glucoside, the precursor to TRIBOA-Glc. elifesciences.org This manipulation leads to the induction of anthocyanin and the formation of plant tumors, demonstrating a link between the benzoxazinoid pathway and the regulation of plant development during pathogenesis. elifesciences.org

Contribution to Micronutrient Acquisition in Plants

The role of this compound and its derivatives extends beyond defense mechanisms, playing a significant part in the acquisition of essential micronutrients for plants. These compounds, particularly their breakdown products, act as natural chelating agents, or phytosiderophores, in the rhizosphere. This function is crucial for solubilizing and facilitating the uptake of vital mineral elements from the soil, which are often present in forms that are not readily bioavailable to the plant.

The primary mechanism involves the exudation of benzoxazinoid glucosides, such as DIMBOA-glucoside (a derivative of this compound), from the plant roots into the surrounding soil. researchgate.net Once in the rhizosphere, these glucosides are hydrolyzed by plant or microbial enzymes into their aglucone forms, like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). researchgate.net The resulting aglucones are effective chelators of several micronutrients, forming stable complexes that can be more easily absorbed by the plant's root system. researchgate.net

Detailed Research Findings

Research has primarily focused on the role of DIMBOA in the acquisition of iron, with growing evidence for its involvement with other micronutrients such as aluminum and molybdenum.

Iron (Fe) Acquisition:

Iron is a critical micronutrient for plant growth and development, yet it is often poorly soluble in soil. Benzoxazinoids, particularly DIMBOA, have been identified as key players in maize's strategy for iron uptake. unibe.ch DIMBOA released by maize roots can chelate ferric iron (Fe³⁺), forming Fe-DIMBOA complexes. researchgate.netunibe.ch These complexes are then taken up by the plant roots, providing a source of bioavailable iron. scielo.br

Studies comparing wild-type maize with benzoxazinoid-deficient mutants (like bx1 and bx2 mutants) have demonstrated the importance of these compounds in iron nutrition. unibe.chnih.gov Under iron-limiting conditions, maize seedlings deficient in benzoxazinoids exhibit symptoms of iron deficiency, such as leaf chlorosis, which can be alleviated by the external application of DIMBOA. unibe.ch This highlights the direct role of these compounds in enhancing iron supply to the plant. unibe.ch The formation of Fe-DIMBOA complexes is pH-dependent and DIMBOA shows a preferential reaction with iron over other metals like aluminum and molybdenum. unibe.ch

Table 1: Effect of Benzoxazinoids on Iron-Related Parameters in Maize

| Parameter | Wild-Type (W22) | Benzoxazinoid-Deficient Mutant (bx1) | Observation | Source(s) |

|---|---|---|---|---|

| Leaf Chlorosis (under low Fe) | Not observed | Observed | Indicates iron deficiency in the absence of benzoxazinoids. | unibe.ch |

| Iron Concentration in Xylem | Higher | Lower | Demonstrates reduced iron transport in mutants. | unibe.ch |

| Rescue of Chlorosis | - | Rescued by DIMBOA supplementation | Confirms the role of DIMBOA in iron uptake. | unibe.ch |

| Fe-DIMBOA Complex Formation on Roots | Observed | Not observed | Shows the direct chelation activity on the root surface. | unibe.ch |

Aluminum (Al) Tolerance:

Aluminum toxicity is a major problem in acidic soils, where soluble Al³⁺ can inhibit root growth. Research suggests that benzoxazinoids may contribute to aluminum tolerance in some plants. The proposed mechanism involves the chelation of toxic Al³⁺ by DIMBOA in the rhizosphere, forming non-toxic Al-DIMBOA complexes. scielo.brfrontiersin.orgresearchgate.net This sequestration of Al³⁺ outside the root prevents it from entering and damaging root cells. frontiersin.org

In vitro studies have confirmed that DIMBOA can form chelation complexes with aluminum. researchgate.net Experiments with different maize cultivars have shown that Al-resistant varieties can exude higher amounts of hydroxamic acids (like DIMBOA) from their root tips in response to aluminum exposure, a response not seen in Al-sensitive cultivars. researchgate.net Furthermore, the external application of DIMBOA has been shown to alleviate aluminum-induced root damage in maize. researchgate.net However, some studies using benzoxazinoid-deficient mutants have not found a significant difference in aluminum tolerance compared to wild-type plants under specific experimental conditions, suggesting the complexity of this trait. oup.com

Table 2: Research Findings on DIMBOA and Aluminum Interaction

| Research Aspect | Finding | Implication | Source(s) |

|---|---|---|---|

| In Vitro Chelation | DIMBOA and MBOA form chelation complexes with aluminum. | Provides a chemical basis for aluminum detoxification. | frontiersin.orgresearchgate.net |

| Root Exudation in Maize | Al-resistant cultivar (TY) increases hydroxamic acid exudation upon Al exposure, unlike the sensitive cultivar (ZD). | Suggests a targeted defense mechanism in tolerant plants. | researchgate.net |

| Effect of Exogenous DIMBOA | Application of DIMBOA alleviates root damage from aluminum stress. | Supports the role of DIMBOA in protecting roots from aluminum toxicity. | researchgate.net |

| Mutant Studies | No significant difference in aluminum tolerance observed between wild-type (W22) and bx1/bx2 mutants in one study. | The contribution of benzoxazinoids to aluminum tolerance may be dependent on genetic background and environmental conditions. | oup.com |

Molybdenum (Mo) and other Micronutrients:

The chelating properties of DIMBOA are not limited to iron and aluminum. Spectrophotometric measurements have indicated that DIMBOA can also form complexes with molybdenum, although its affinity is lower than for iron. unibe.ch The biological significance and the extent to which this interaction contributes to molybdenum nutrition in plants are still areas for further research. Additionally, some studies have noted that DIMBOA can complex with other divalent cations like zinc (Zn²⁺) and copper (Cu²⁺). scielo.br More recently, research has also uncovered a role for benzoxazinoids in reducing the toxicity of the metalloid arsenic in maize, suggesting a broader function in interacting with soil minerals. nih.gov

Analytical Methodologies for Triboa Beta D Glucoside

Chromatographic Techniques

Chromatographic methods are fundamental for isolating and quantifying TRIBOA beta-D-glucoside from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a valuable tool for qualitative assessment and purification.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and effective method for analyzing glycosides from plant extracts. mdpi.com When coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC allows for both the quantification and tentative identification of compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.

Research Findings: While specific HPLC protocols for this compound are not extensively detailed in foundational literature, methods developed for other plant-derived glycosides are directly applicable. For instance, the analysis of flavonoid and steroidal glycosides often employs reverse-phase HPLC. mdpi.comresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent such as acetonitrile or methanol. This setup is effective for resolving the various polar glycosides present in a crude extract. The retention time of the compound under specific chromatographic conditions is a key identifier.

Table 1: Typical HPLC Parameters for Plant Glycoside Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reverse-phase C18 column |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Detection | UV/Vis (Diode Array Detector), Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a versatile and rapid method used for the qualitative analysis of plant extracts and for monitoring the progress of purification. It can be used to identify the presence of glycosides by comparing their retention factor (Rf) values with those of standards.

Research Findings: In the analysis of glycoside hydrolysis, TLC is commonly used to separate the resulting sugars (like glucose) and aglycones from the parent glycoside. researchgate.net For separating polar compounds such as glycosides, a silica gel plate is typically used as the stationary phase. The mobile phase is a mixture of solvents, with compositions like 1-butanol/acetic acid/water (2:1:1, v/v/v) being effective for separating sugars and their derivatives. researchgate.net After development, the spots are visualized by spraying with a reagent, such as 5% sulfuric acid in ethanol, followed by heating, which chars the organic compounds and makes them visible. researchgate.net

Table 2: Common TLC System for Glycoside Hydrolysis Products

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | 1-butanol/acetic acid/water (2:1:1, v/v/v) or acetonitrile:water (8:2, v/v) researchgate.net |

| Visualization | Spray with 5% H₂SO₄ in ethanol, followed by heating at 120°C researchgate.net |

| Detection | Observation of spots with specific Rf values under UV or visible light |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. Mass Spectrometry provides information on molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular structure and connectivity of atoms.

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of glycosides. mdpi.com Electrospray Ionization (ESI) is a soft ionization technique commonly used for these analyses, as it minimizes fragmentation of the parent molecule, allowing for the determination of its molecular weight from the [M+H]⁺ or [M+Na]⁺ adduct ions. mdpi.com

Research Findings: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. In the case of glycosides, the fragmentation pattern can reveal the structure of the aglycone and the sequence of sugar units. mdpi.com The loss of a hexose unit (like glucose) typically corresponds to a neutral loss of 162 Da. By analyzing these fragmentation patterns, the identity of the aglycone (the non-sugar portion, in this case, 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one) and the attached sugar can be confirmed. ebi.ac.ukmdpi.com This technique is crucial for identifying known glycosides and characterizing novel ones in complex mixtures. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules, including this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the exact structure. mdpi.com

Research Findings:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all protons in the molecule. For this compound, this would include signals for the aromatic protons on the benzoxazinone (B8607429) ring, protons on the heterocyclic ring, and the protons of the glucose moiety. academie-sciences.fr The anomeric proton of the glucose (the H-1' proton) is particularly diagnostic. Its chemical shift and coupling constant (J-value) can confirm the β-configuration of the glycosidic bond. magritek.com

¹³C NMR: The carbon NMR spectrum shows signals for all unique carbon atoms in the molecule, allowing for a carbon count and providing information about their chemical nature (e.g., aromatic, aliphatic, carbonyl). academie-sciences.fr

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). icm.edu.pl

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. academie-sciences.fricm.edu.pl

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining how the different parts of the molecule, such as the glucose unit and the aglycone, are connected. mdpi.comacademie-sciences.fricm.edu.pl For this compound, an HMBC correlation between the anomeric proton of glucose and a carbon on the aglycone would definitively establish the point of attachment. academie-sciences.fr

Table 3: NMR Experiments for Structural Elucidation of Glycosides

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons; confirms β-anomeric configuration. magritek.com |

| ¹³C NMR | Number and chemical environment of carbon atoms. academie-sciences.fr |

| COSY | ¹H-¹H correlations, establishing proton spin systems within the sugar and aglycone. icm.edu.pl |

| HSQC | Direct ¹H-¹³C correlations, assigning protons to their attached carbons. academie-sciences.fricm.edu.pl |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds), establishing connectivity between fragments (e.g., sugar to aglycone). academie-sciences.fricm.edu.pl |

Enzymatic Assays for Related Activities

Enzymatic assays are used to measure the activity of enzymes that may interact with this compound, such as β-glucosidases. These enzymes catalyze the hydrolysis of the β-glycosidic bond, releasing glucose and the aglycone. sigmaaldrich.com While assays may not directly measure this compound concentration, they are vital for studying its biosynthesis and catabolism. ebi.ac.uk

Research Findings: A common method for assaying β-glucosidase activity involves the use of a synthetic chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). ejbiotechnology.infonih.gov The enzyme cleaves this substrate to release p-nitrophenol (pNP), a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. sigmaaldrich.comejbiotechnology.infonih.gov The rate of pNP formation is directly proportional to the enzyme's activity. sigmaaldrich.com Alternatively, assays can measure the release of glucose from a natural substrate like this compound. The liberated glucose can then be detected using a glucometer or other glucose-specific assays. nih.gov The activity of enzymes involved in its synthesis, such as the dioxygenase (BX6) that produces TRIBOA-glucoside from DIBOA-glucoside, can also be characterized by monitoring substrate consumption and product formation, often using HPLC analysis. ebi.ac.uk

Table 4: Common β-Glucosidase Activity Assay

| Component | Function |

|---|---|

| Substrate | p-Nitrophenyl-β-D-glucopyranoside (pNPG) ejbiotechnology.infonih.gov |

| Enzyme Source | Purified β-glucosidase or cell extract |

| Buffer | Appropriate pH buffer for optimal enzyme activity (e.g., pH 5.0-7.0) sigmaaldrich.comnih.gov |

| Reaction | Enzyme hydrolyzes pNPG to glucose and p-nitrophenol (pNP) |

| Detection | Spectrophotometric measurement of pNP absorbance at ~405 nm sigmaaldrich.comejbiotechnology.info |

| Quantification | One unit of activity is often defined as the amount of enzyme that releases 1 µmol of product per minute. sigmaaldrich.comnih.gov |

Quantitative Determination in Biological Matrices

The accurate quantification of 2,4,7-trihydroxy-1,4-benzoxazin-3-one-beta-D-glucoside (TRIBOA-glc) in biological matrices is crucial for understanding its biosynthesis, transport, and physiological roles in plants. Methodologies for its determination primarily rely on chromatographic techniques coupled with sensitive detection methods, such as mass spectrometry.

High-performance liquid chromatography (HPLC) is a foundational technique for the separation of benzoxazinoids. In one established method, the separation of TRIBOA-glc was achieved using a Nucleosil C18 column. The elution gradient involved a mixture of pure water (solvent A) and a solution of methanol/isopropanol (95/5) with 0.025% acetic acid (solvent B). The specific gradient profile was as follows: an initial isocratic phase with 8% B for 2 minutes, followed by a linear increase from 8% to 50% B over 9 minutes, and concluding with another isocratic phase at 50% B. Using this method, TRIBOA-glc exhibited a retention time of 6.4 minutes. Detection was carried out at a wavelength of 266 nm nih.gov.

For more definitive identification and quantification, HPLC is often coupled with mass spectrometry (HPLC-MS). In such setups, mass spectra are typically recorded in negative mode. For TRIBOA-glc, two predominant ions are observed: the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 358 and an acetate adduct [M-H + HOAc]⁻ at an m/z of 418 nih.gov.

The broader analytical approach for benzoxazinone derivatives, including TRIBOA-glc, often involves an initial pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for sample cleanup and concentration. This sample preparation is crucial for removing interfering substances from the complex plant matrix. Subsequent analysis by liquid chromatography-electrospray mass spectrometry (LC-MS) using a selected ion monitoring (SIM) mode allows for high selectivity and sensitivity. This comprehensive approach has been shown to yield good recoveries, ranging from 66% to 110%, with coefficients of variation between 1% and 14%. The limits of detection for benzoxazinone derivatives using this method are typically in the range of 1 to 27 µg/g researchgate.net.

The following tables summarize the analytical parameters for the quantitative determination of this compound and related benzoxazinoids.

Table 1: HPLC Parameters for Benzoxazinoid Analysis

| Parameter | Value |

|---|---|

| Column | Nucleosil C18 (3 mm x 250 mm, 5 µm) |

| Solvent A | Pure water |

| Solvent B | Methanol/Isopropanol (95/5) with 0.025% Acetic Acid |

| Flow Rate | 150 µL/min |

| Detection Wavelength | 266 nm |

Data sourced from Frey et al. (2009). nih.gov

Table 2: Retention Times of Key Benzoxazinoids| Compound | Retention Time (min) |

|---|---|

| DIBOA-glc | 12 |

| TRIBOA-glc | 6.4 |

| DIMBOA-glc | 16.1 |

Data sourced from Frey et al. (2009). nih.gov

Table 3: Mass Spectrometry Data for TRIBOA-glc| Ion | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M-H]⁻ | 358 |

| [M-H + HOAc]⁻ | 418 |

Data sourced from Frey et al. (2009). nih.gov

Table 4: General Performance of Benzoxazinoid Quantification Method| Parameter | Range |

|---|---|

| Recovery | 66 - 110% |

| Coefficient of Variation | 1 - 14% |

| Limit of Detection | 1 - 27 µg/g |

Data sourced from Jonczyk et al. (2008). researchgate.net

Chemical Synthesis and Chemoenzymatic Approaches for Triboa Beta D Glucoside

De Novo Chemical Synthesis Routes for TRIBOA Aglycone

The complete chemical synthesis of the TRIBOA aglycone, formally known as 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, has been accomplished, marking a significant step in the study of benzoxazinoids. researchgate.net Two distinct pathways have been successfully developed, both of which rely on the selective reductive cyclization of suitably protected 7-benzyloxy-2-nitrophenol derivatives as key precursors. researchgate.net

These synthetic routes provide a reliable method for obtaining the TRIBOA aglycone, which is essential for further glucosylation studies and for the generation of analogs to investigate structure-activity relationships. The synthesis of the aglucone from simpler, readily available starting materials is a critical aspect of de novo synthesis, enabling the production of this compound without reliance on natural sources. The general approach for the synthesis of related N-functionalized 2-aminophenols often involves the dehydrogenative synthesis from cyclohexanones and amines, a transition-metal-free method that allows for the one-shot installation of both amino and hydroxy groups onto a phenyl ring. nih.govcas.cn

A common challenge in the synthesis of benzoxazinones is the need for harsh reaction conditions or multi-step approaches. researchgate.net However, the developed pathways for TRIBOA aglycone synthesis represent a significant advancement in the field.

Interestingly, it has been observed that TRIBOA, along with its 7-methyl ether derivative DIMBOA, can undergo a previously unknown transformation into 2,6-dibromo substituted lactam forms when treated with hydrogen bromide in acetic acid. researchgate.net This reactivity highlights the importance of carefully selecting reaction conditions during synthetic manipulations of the aglycone.

Enzymatic Glucosylation Strategies for TRIBOA β-D-glucoside

The attachment of a glucose moiety to the TRIBOA aglycone is a crucial step in the formation of TRIBOA β-D-glucoside. In nature, this process is catalyzed by UDP-glucosyltransferases (UGTs). Specifically, the maize UGTs BX8 and BX9 are known to glucosylate the related benzoxazinoid DIBOA. nih.govgenome.jp It has been demonstrated that chemically synthesized TRIBOA can be effectively glucosylated in vitro using the heterologously expressed UDP-glucosyltransferase BX8. nih.gov

For the production of the BX8 enzyme, the corresponding cDNA can be expressed in Escherichia coli. nih.gov This allows for the generation of the recombinant enzyme, which can then be used for biocatalytic synthesis. The enzymatic reaction typically utilizes UDP-glucose as the sugar donor. nii.ac.jp While the precise optimal conditions for the glucosylation of TRIBOA by BX8 have not been extensively detailed in the available literature, studies on other plant UGTs provide a general framework. These reactions are typically conducted in buffered aqueous solutions at a controlled pH and temperature to ensure enzyme stability and activity. For instance, enzymatic synthesis of other β-D-glucosides has been successfully carried out in aqueous tert-butanol, which can improve the solubility of hydrophobic aglycones. researchgate.net

The use of enzymatic methods for glucosylation offers several advantages over purely chemical approaches, including high regioselectivity and stereoselectivity, avoiding the need for complex protecting group strategies. The enzyme specifically catalyzes the formation of the desired β-D-glucoside linkage.

| Enzyme | Source Organism | Substrate | Sugar Donor | Expression System | Reference |

| BX8 | Zea mays (Maize) | TRIBOA | UDP-glucose | Escherichia coli | nih.gov |

| NtGT1a/b | Nicotiana tabacum | Flavonoids, Coumarins | UDP-glucose | Escherichia coli | nii.ac.jp |

| β-glucosidase | Almonds | Functionalized primary alcohols | D-glucose | Native/Immobilized | researchgate.net |

Derivatization Strategies for Structure-Activity Relationship Studies (excluding clinical)

The systematic modification of the TRIBOA β-D-glucoside structure is a key strategy for understanding the relationship between its chemical features and biological activity. While specific derivatization of TRIBOA β-D-glucoside for non-clinical structure-activity relationship (SAR) studies is not extensively documented in the available literature, general principles from related benzoxazinoids and other glycosides can be applied.

SAR studies on the broader class of benzoxazinones have revealed that modifications to the heterocyclic ring system can significantly impact their phytotoxicity. researchgate.net For instance, the presence or absence of a hydroxyl group at the C-2 position has been shown to influence the stability and biological activity of the benzoxazinone (B8607429) skeleton. researchgate.net

Derivatization strategies can target either the aglycone portion or the glucose moiety. For the aglycone, modifications could include altering the substitution pattern on the aromatic ring or modifying the functional groups within the heterocyclic core. For example, a novel series of compounds were synthesized using 2H-1,4-benzoxazin-3(4H)-one as a core structure, with 1,2,3-triazole groups introduced at the 7-position to study their anticancer potential by inducing DNA damage. nih.gov

Stereoselective Synthesis Challenges and Solutions

The stereoselective formation of the β-D-glycosidic bond is a central challenge in the chemical synthesis of TRIBOA β-D-glucoside. The desired 1,2-trans-diequatorial relationship between the aglycone at C-1 and the substituent at C-2 of the glucose ring requires precise stereochemical control.

A widely employed and classical method for achieving this is the Koenigs-Knorr reaction . wikipedia.orgslideshare.net This reaction typically involves the coupling of a glycosyl halide donor with an alcohol acceptor (the aglycone) in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver oxide. wikipedia.org

A key factor in achieving the desired β-selectivity is the use of a participating protecting group at the C-2 position of the glycosyl donor. sci-hub.senih.gov Acyl groups, such as acetyl or benzoyl, are commonly used for this purpose. The mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. The subsequent nucleophilic attack by the aglycone occurs from the opposite face of the ring (SN2-like), leading exclusively to the 1,2-trans-product, which in the case of a D-glucose donor, is the β-glucoside. wikipedia.org

Challenges in the stereoselective synthesis of TRIBOA β-D-glucoside include:

Aglycone Reactivity and Stability: The TRIBOA aglycone possesses multiple hydroxyl groups and a potentially labile heterocyclic system, which may not be stable under harsh glycosylation conditions. nih.gov

Regioselectivity: With three hydroxyl groups on the aglycone (at positions 2, 4, and 7), regioselective glucosylation at the desired position is a significant hurdle. This necessitates a carefully planned protecting group strategy for the aglycone to ensure that only the target hydroxyl group is available for glycosylation.

Protecting Group Strategy: The selection of protecting groups for both the glucose donor and the TRIBOA aglycone is critical. nsf.govwiley-vch.deuniversiteitleiden.nl These groups must be stable under the glycosylation conditions and be removable without affecting the newly formed glycosidic bond or other sensitive functionalities in the molecule. Orthogonal protecting group strategies are often required, allowing for the selective removal of different protecting groups at various stages of the synthesis.

Solutions to these challenges include:

Mild Reaction Conditions: The use of modern variations of the Koenigs-Knorr reaction or other glycosylation methods that proceed under milder conditions can help to preserve the integrity of the sensitive aglycone. nih.gov

Strategic Protection of the Aglycone: A multi-step sequence of protection and deprotection of the hydroxyl groups on the TRIBOA aglycone is necessary to achieve regioselective glycosylation.

Choice of Glycosyl Donor: The use of a glycosyl donor with a participating group at C-2 is the most reliable strategy to ensure the formation of the β-glycosidic linkage.

By carefully addressing these challenges through strategic planning and the use of appropriate synthetic methodologies, the stereoselective synthesis of TRIBOA β-D-glucoside can be successfully achieved.

Degradation and Transformation Pathways of Triboa Beta D Glucoside

Enzymatic Hydrolysis by Beta-Glucosidases

The initial and pivotal step in the transformation of TRIBOA beta-D-glucoside is the cleavage of its glucose moiety, a reaction catalyzed by beta-glucosidases. virginia.edu These enzymes are crucial for activating the defensive properties of benzoxazinoids. nih.gov In healthy plant tissues, glucosides like this compound are stored in an inactive form, physically separated from beta-glucosidases. researchgate.net When plant tissue is damaged, for instance by herbivore feeding or pathogen attack, this compartmentalization is disrupted. nih.govscielo.br The glucoside then comes into contact with beta-glucosidases, leading to the rapid hydrolysis of the glycosidic bond. researchgate.netscielo.br

This enzymatic reaction releases the aglycone, TRIBOA (2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one). ebi.ac.uknih.gov Beta-glucosidases are widespread, found across all domains of life, and play essential roles in various biological processes, including the activation of plant chemical defenses. virginia.edu In maize, specific beta-glucosidases like ZmGLU1 and ZmGLU2 are known to hydrolyze benzoxazinoid glucosides, releasing the biocidal aglycones. nih.gov This activation is a common strategy in plant defense, also observed in systems like glucosinolates. nih.gov

| Enzyme Class | Function | Trigger for Activity | Resulting Product |

| Beta-glucosidases | Hydrolysis of the β-glycosidic bond | Tissue damage (e.g., herbivory, pathogen attack) | Release of the aglycone (TRIBOA) |

This interactive table summarizes the key aspects of enzymatic hydrolysis.

Spontaneous Chemical Degradation of Aglycones

Following enzymatic hydrolysis, the resulting aglycone, TRIBOA, is chemically unstable. Benzoxazinoid aglycones in general, such as DIBOA and DIMBOA, are known to be unstable and undergo spontaneous degradation. scielo.brfrontiersin.org This instability is a key feature of their function as defense compounds. The aglycones can undergo a heterocyclic ring contraction, which transforms the benzoxazinone (B8607429) structure into the more stable benzoxazolinone form. frontiersin.org

For instance, the well-studied aglycones DIBOA and DIMBOA spontaneously degrade to BOA and MBOA, respectively. frontiersin.orgresearchgate.net These resulting benzoxazolinones are more stable and can be detected for longer periods in environmental matrices like soil. frontiersin.org The rate of this spontaneous degradation is influenced by environmental conditions such as pH and temperature. researchgate.net Acidic conditions (pH 3) tend to stabilize the benzoxazinone aglucones, while neutral or aqueous environments promote their degradation to benzoxazolinones. scielo.br

| Aglycone Precursor | Spontaneous Degradation Product | Key Transformation | Factors Influencing Rate |

| DIBOA | BOA | Heterocyclic ring contraction | pH, Temperature |

| DIMBOA | MBOA | Heterocyclic ring contraction | pH, Temperature |

This interactive table illustrates the spontaneous degradation of related benzoxazinoid aglycones.

Microbial Metabolism and Detoxification Pathways of Benzoxazinoids

Microorganisms in the soil and rhizosphere play a significant role in the further degradation and detoxification of benzoxazinoids and their breakdown products. frontiersin.org The more stable benzoxazolinones, such as BOA and MBOA, are substrates for a variety of microbial metabolic pathways. researchgate.net

Fungi and bacteria have evolved diverse strategies to detoxify these compounds. A common pathway involves the opening of the heterocyclic ring by γ-lactamase enzymes, found in fungi like Fusarium species. frontiersin.org This cleavage generates aminophenols (AP), which are pivotal intermediates for further conversions. frontiersin.org These aminophenols can then be acetylated to form acetamidophenols (AAP) or conjugated with malonic acid to form N-(2-hydroxyphenyl)malonamic acid (oHPMA) by various fungi and bacteria. frontiersin.org

Some microbes can also modify the benzoxazolinone ring through hydroxylation and subsequent glucosylation or nitration. frontiersin.org These detoxification pathways ultimately lead to the complete degradation or polymerization of the compounds, preventing their long-term persistence and bioactivity in the environment. frontiersin.org The ability of microbes to metabolize these compounds is species-specific and contributes to the complex chemical dynamics in the rhizosphere. frontiersin.orgchimia.ch

| Microbial Group | Metabolic Action | Key Enzyme(s) | Resulting Products |

| Fungi (Fusarium spp.) | Heterocycle ring opening | γ-lactamase | Aminophenol (AP) |

| Fungi & Bacteria | Acetylation of AP | N-acetyltransferase | Acetamidophenol (AAP) |

| Fungi | Conjugation of AP | - | N-(2-hydroxyphenyl)malonamic acid (oHPMA) |

| Bacteria | Nitration | - | Nitro-derivatives |

This interactive table outlines microbial detoxification pathways for benzoxazinoids.

Environmental Fate and Persistence in Ecological Systems

The environmental fate of this compound is intrinsically linked to the stability and degradation of its subsequent products. Benzoxazinoids are exuded by plant roots into the soil, where they can influence microbial communities and interact with other plants. scielo.brnih.gov The persistence of these compounds is crucial for avoiding long-term negative environmental impacts. frontiersin.org

Once released into the soil, benzoxazinoid glucosides are hydrolyzed to their aglycones, which then rapidly and spontaneously convert to the more stable benzoxazolinones like MBOA. researchgate.net MBOA can persist in the soil for days to weeks. researchgate.net However, its ultimate fate is determined by microbial activity. researchgate.net Microorganisms transform MBOA into compounds like 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which can remain detectable in the soil for months. researchgate.netnih.gov

| Compound Class | Persistence in Soil | Primary Degradation Mechanism | Influencing Factors |

| Benzoxazinone Aglycones (e.g., DIMBOA) | Short (hours to days) | Spontaneous chemical degradation | pH, Temperature |

| Benzoxazolinones (e.g., MBOA) | Moderate (days to weeks) | Microbial metabolism | Soil microbiota, Soil type |

| Phenoxazinones (e.g., AMPO) | Longer-term (months) | Further microbial degradation | Environmental conditions |

This interactive table summarizes the environmental persistence of benzoxazinoid derivatives.

Molecular and Genetic Basis of Triboa Beta D Glucoside Biosynthesis

Identification and Characterization of Bx Genes (e.g., Bx6, Bx7)

The biosynthesis of TRIBOA beta-D-glucoside is a critical intermediate step in the formation of DIMBOA-glucoside, a prominent benzoxazinoid in major agricultural crops like maize, wheat, and rye. nih.govnih.gov This conversion process from the precursor DIBOA-glucoside involves two key enzymes encoded by the Bx6 and Bx7 genes. nih.govoup.comoup.com

The Bx6 gene encodes a 2-oxoglutarate-dependent dioxygenase (2ODD), BENZOXAZINLESS6 (BX6). nih.govoup.commdpi.com This enzyme was identified through transposon tagging in maize, where mutations in Bx6 led to a defect in the hydroxylation at the C-7 position of the benzoxazinoid structure. nih.govoup.com In vitro studies confirmed that the BX6 enzyme specifically catalyzes the hydroxylation of 2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside (DIBOA-glc) to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (this compound). nih.govbiorxiv.orgnih.gov The enzyme is highly specific to the glucosylated form, as it does not accept the aglycone DIBOA as a substrate. nih.govresearchgate.net Despite using a glucosylated substrate, which is often sequestered in the vacuole, localization studies indicate that the BX6 enzyme resides in the cytoplasm. nih.govoup.comnih.govnih.gov

Following the action of BX6, the O-methyltransferase (OMT) encoded by the Bx7 gene catalyzes the final step in DIMBOA-glucoside synthesis. biorxiv.orgnih.gov The BX7 enzyme methylates this compound to yield 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glc). nih.govoup.comebi.ac.uk Similar to BX6, the BX7 methyltransferase exhibits high substrate specificity, acting on TRIBOA-glc but not its aglucone form. nih.gov

In maize, both the Bx6 and Bx7 genes are located in the cluster of Bx genes on the short arm of chromosome 4. nih.govoup.comoup.comnih.gov This clustering may facilitate the co-inheritance and regulation of genes within the benzoxazinoid biosynthetic pathway. chimia.ch

| Enzyme | Gene | Enzyme Class | Substrate | Product | Km (mM) | kcat (s-1) | Cellular Localization |

|---|---|---|---|---|---|---|---|

| BENZOXAZINLESS6 (BX6) | Bx6 | 2-oxoglutarate-dependent dioxygenase (2ODD) | DIBOA-glucoside | This compound | < 0.4 | 2.10 | Cytoplasm nih.govoup.comnih.gov |

| BX7 | Bx7 | O-methyltransferase (OMT) | This compound | DIMBOA-glucoside | < 0.4 | 0.25 | Cytoplasm nih.gov |

Gene Expression Profiles across Plant Tissues and Developmental Stages

The expression of genes involved in the biosynthesis of this compound, particularly Bx6 and Bx7, is tightly regulated across different tissues and developmental stages, reflecting the compound's role in plant defense, especially during early growth. nih.govoup.comnih.gov

Research in maize has shown that the expression of Bx6 and Bx7 is highest in seedling tissues. nih.govoup.comresearchgate.netnih.gov This pattern is consistent with the expression of other benzoxazinoid biosynthesis (Bx) genes, indicating a coordinated regulation of the entire pathway during the vulnerable seedling stage. oup.comresearchgate.netnih.gov Analysis of specific tissues in young, etiolated maize seedlings reveals distinct expression patterns. For instance, in 3- and 4-day-old seedlings, the genes for DIMBOA-glucoside biosynthesis are expressed in the root, scutellar node, mesocotyl, and shoot (leaves and coleoptile). researchgate.net

The accumulation of benzoxazinoids and the expression of their biosynthetic genes can also be influenced by environmental and biotic factors. Studies have revealed that the expression profiles of the majority of biosynthetic gene cluster members are significantly affected by treatments such as light spectral quality, low temperature, and infestation by herbivores like the Asian corn borer. mdpi.com This inducible expression underscores the role of these compounds in adaptive defense responses to various stresses.

Transcriptional Regulation of Benzoxazinoid Biosynthesis

While the biosynthetic pathway of benzoxazinoids, including the formation of this compound, is well-documented, the mechanisms governing its transcriptional regulation are only beginning to be understood. nih.govoup.comresearchgate.net Information on the specific transcription factors that control the expression of Bx genes has historically been scarce. oup.comresearchgate.net

Recent research has identified several transcription factors (TFs) that play a role in regulating the benzoxazinoid pathway. In wheat, the transcription factor TaMYB31 has been identified as a key regulator. nih.govoup.comnih.gov This factor was shown to be upregulated upon feeding by aphids and caterpillars. nih.gov Silencing the TaMYB31 gene in hexaploid wheat resulted in significantly lower levels of benzoxazinoid metabolites and increased susceptibility to herbivores. nih.gov Further experiments indicated that TaMYB31 activates the transcription of genes in the benzoxazinoid pathway by directly binding to the promoters of the Bx1 and Bx4 genes. oup.comnih.gov The expression of TaMYB31 is also induced by various abiotic stresses, leading to an accumulation of benzoxazinoids in the leaves. nih.gov

In maize, several TFs have been associated with the regulation of benzoxazinoid biosynthesis. The expression of four TF genes, ZmWRKY75, ZmMYB61, ZmNAC35, and ZmGRAS37, correlates with the expression patterns of ZmBx1 and benzoxazinoid concentrations following aphid infestation. chimia.ch Additionally, cis-regulatory elements, which are non-coding DNA sequences that act as binding sites for regulatory molecules, have been identified as potential modulators of the pathway. chimia.ch

| Transcription Factor | Plant Species | Target Genes/Pathway | Inducing Factors | Reference |

|---|---|---|---|---|

| TaMYB31 | Wheat (Triticum spp.) | Binds to Bx1 and Bx4 promoters, activates pathway | Aphid and caterpillar feeding, abiotic stresses | nih.govoup.comnih.gov |

| ZmWRKY75 | Maize (Zea mays) | Correlates with ZmBx1 expression | Aphid infestation | chimia.ch |

| ZmMYB61 | Maize (Zea mays) | Correlates with ZmBx1 expression | Aphid infestation | chimia.ch |

| ZmNAC35 | Maize (Zea mays) | Correlates with ZmBx1 expression | Aphid infestation | chimia.ch |

| ZmGRAS37 | Maize (Zea mays) | Correlates with ZmBx1 expression | Aphid infestation | chimia.ch |

Genetic Engineering Approaches for Modulating Biosynthesis in Model Systems

Genetic engineering offers powerful tools for studying and manipulating the biosynthesis of complex plant metabolites like this compound. By expressing biosynthetic enzymes in heterologous systems or reconstituting entire pathways in non-native organisms, researchers can elucidate enzyme function, identify missing pathway steps, and explore the potential for producing valuable compounds.

Heterologous Expression of Biosynthetic Enzymes

The heterologous expression of individual biosynthetic enzymes in microbial systems is a fundamental technique for their characterization. The biochemical function of the BX6 enzyme, which synthesizes this compound, was definitively confirmed by expressing the Bx6 gene in Escherichia coli. nih.gov The recombinant protein produced in E. coli was then used in in-vitro assays to demonstrate its specific activity of converting DIBOA-glucoside into this compound. nih.govoup.com This approach not only verified the enzyme's function but also enabled the large-scale production of this compound for use as a standard and as a substrate for characterizing the subsequent enzyme in the pathway, BX7. nih.gov Similarly, heterologous expression has been instrumental in studying β-glucosidases from various organisms to understand their biosynthesis regulation and substrate specificity. nih.govresearchgate.net

Pathway Reconstitution in Non-Native Organisms

A more advanced genetic engineering approach involves the reconstitution of multi-step biosynthetic pathways in a non-native plant host. The tobacco species Nicotiana benthamiana is widely used for this purpose due to its susceptibility to agroinfiltration, which allows for transient gene expression. mpg.de Researchers have successfully reconstituted the active benzoxazinoid pathway in N. benthamiana by co-expressing the necessary genes. mpg.deresearchgate.net For example, the co-expression of genes for the indole (B1671886) synthase (CoBx1), a flavin-dependent monooxygenase (CoBX2-3), two cytochrome P450 enzymes (CoBX4 and CoBX5), and a UDP-glucosyltransferase (CoBx8) from Consolida orientalis resulted in the production of DIBOA-glucoside in tobacco leaves. mpg.deresearchgate.net This strategy is particularly powerful for identifying the function of genes from species that are not amenable to stable genetic transformation and for demonstrating that a set of identified genes is sufficient for a complete pathway. mpg.denih.gov This "in planta" reconstitution confirms enzyme activity in a eukaryotic cellular environment and paves the way for engineering novel metabolic pathways in crop species.

Advanced Research Directions and Potential Academic Applications

Elucidation of Regulatory Networks Controlling Benzoxazinoid Production

The production of benzoxazinoids (BXDs), a class of indole-derived specialized metabolites crucial for plant defense, is a finely tuned process. researchgate.net While the core biosynthetic pathway is well-understood, particularly in maize, the intricate regulatory networks that govern the expression of BXD biosynthetic genes are an active area of research. researchgate.netbgu.ac.il These networks involve a variety of factors that respond to both developmental cues and environmental stresses. researchgate.netnih.gov

Recent studies have begun to unravel the transcriptional regulation of BXD biosynthesis. For instance, the transcription factor TaMYB31 has been identified in wheat as a regulator of both constitutive and stress-inducible BXD production. nih.gov This discovery highlights the role of specific transcription factors in modulating the BXD pathway in response to threats like herbivory. nih.gov Furthermore, research in maize has identified several transcription factors, including NAC60, WRKY1, and WRKY46, that may regulate the trade-off between defense and growth by influencing the levels of benzoxazinoids and plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and indole-3-acetic acid (IAA). researchgate.net

The biosynthesis of benzoxazinoids is also subject to regulation by various abiotic factors, including temperature, light conditions, drought, and nitrogen availability. nih.gov However, the molecular mechanisms that connect these environmental signals to the regulation of BXD production are not yet fully understood. oup.com The complexity of these regulatory networks is further underscored by the fact that BXD biosynthesis involves multiple cellular compartments, including the chloroplast, endoplasmic reticulum, cytoplasm, and vacuole, and that benzoxazinoids can be transported between different tissues. nih.gov

Future research will likely focus on identifying more of the regulatory players involved in BXD biosynthesis and understanding how they integrate various internal and external signals to control the production of these important defense compounds. This knowledge will be crucial for efforts to enhance plant resilience through breeding and biotechnology. bgu.ac.il

Structural Biology of Key Biosynthetic and Hydrolytic Enzymes

A deeper understanding of the three-dimensional structures of the enzymes involved in the biosynthesis and breakdown of TRIBOA beta-D-glucoside and other benzoxazinoids is critical for a complete picture of their function. The biosynthetic pathway involves a series of enzymes, including cytochrome P450 monooxygenases (BX2-BX5), a 2-oxoglutarate-dependent dioxygenase (BX6), and an O-methyltransferase (BX7), that catalyze the conversion of indole (B1671886) into various benzoxazinoid compounds. nih.govresearchgate.net

The initial steps of the pathway, catalyzed by the BX enzymes, are located in different cellular compartments. BX1 is found in the plastid, while BX2 through BX5 are anchored to the endoplasmic reticulum membrane. mdpi.com The subsequent modifying enzymes, such as the dioxygenases (BX6, BX13) and methyltransferases (BX7, BX10, BX11, BX12, BX14), are soluble cytosolic enzymes. mdpi.com The final glucosylated products are stored in the vacuole. mdpi.com

The activation of these defense compounds occurs upon tissue damage when the stored glucosides come into contact with specific β-glucosidases. oup.commdpi.com In maize, two such glucosidases, Zm-GLU1 and Zm-GLU2, are located in the plastid and are responsible for hydrolyzing the glucoside bond, releasing the toxic aglycone. oup.comnih.gov

While the functions of many of these enzymes have been characterized, detailed structural information for most of them is still lacking. Determining the crystal structures of these enzymes would provide invaluable insights into their catalytic mechanisms, substrate specificity, and the evolutionary relationships between different enzyme families. For example, understanding how the active site of BX6 accommodates its glucosylated substrate, DIBOA-glc, despite its cytoplasmic localization, is an area of active investigation. ebi.ac.uk This structural knowledge could also facilitate the engineering of these enzymes for novel applications.

Mechanistic Insights into Allelopathic and Defensive Actions at a Molecular Level

This compound is a precursor to a variety of bioactive benzoxazinoids that play a significant role in plant defense against a wide range of organisms, including insects, microbes, and competing plants. mdpi.comnih.gov The defensive and allelopathic properties of these compounds are largely attributed to the aglycones that are released upon enzymatic hydrolysis of the glucosides. oup.com

At a molecular level, the allelopathic action of benzoxazinoids can involve the inhibition of germination and growth of other plants. nih.gov For instance, DIMBOA, a downstream product of this compound, has been shown to affect the germination and growth of weeds in wheat. nih.gov The defensive mechanisms against insects are multifaceted. In response to insect feeding, the release of DIMBOA can reduce the activity of endoproteinases in the larval midgut of the European corn borer, thereby limiting nutrient availability and stunting larval growth. nih.gov DIMBOA has also been reported to interfere with the nervous and detoxification systems of the Asian corn borer. nih.gov

Furthermore, benzoxazinoids can induce plant defense responses. DIMBOA has been shown to trigger callose deposition, which enhances resistance to the corn leaf aphid. nih.gov Recent research has also uncovered a novel breakdown product of DIMBOA, 5-Methoxy-2-Nitrophenol (5M2NP), which exhibits a dual function in maize defense. It can act as a direct defense compound and also as a modulator of other defense pathways, highlighting the functional versatility of benzoxazinoid derivatives. biorxiv.org

The antimicrobial activity of benzoxazinoids has also been noted, with some compounds showing inhibitory effects against various fungal pathogens that affect cereal crops. bioticapublications.com However, the potency of naturally occurring monomeric benzoxazinoids as antimicrobial agents is generally considered to be limited. wur.nl

Understanding the precise molecular targets and modes of action of these compounds in different organisms remains an important area of research. Such knowledge could inform the development of more effective and targeted strategies for crop protection.

Application in Crop Science and Plant Breeding for Enhanced Defense

The inherent defensive properties of benzoxazinoids, including this compound and its derivatives, make them attractive targets for crop improvement programs aimed at enhancing pest and disease resistance. bgu.ac.iloup.com Unlike some other toxic secondary metabolites, benzoxazinoids have not been selected against during the breeding of major crops like maize, wheat, and rye, recognizing their beneficial effects. mdpi.com

Breeding for enhanced benzoxazinoid content is a promising strategy to bolster crop defense. bioticapublications.com High concentrations of these compounds, particularly in young seedlings, confer protection against a variety of herbivores and pathogens. researchgate.netmdpi.com For example, maize lines with higher levels of specific benzoxazinoids, such as DIM2BOA-Glc and HDM2BOA-Glc, have demonstrated increased resistance to aphids. researchgate.net The incorporation of rye as a cover crop, which releases benzoxazinoids into the soil, has been shown to reduce damage from root-knot nematodes in subsequent cotton plantings. bioticapublications.com

However, a significant challenge is that the concentration of benzoxazinoids tends to decrease as the plant matures, which can limit their protective effects in later developmental stages. bioticapublications.com Therefore, a key goal for breeders is to develop crop varieties that maintain high levels of benzoxazinoids throughout their lifecycle, especially in tissues that are most vulnerable to attack. bioticapublications.com

Genetic and genomic approaches are being employed to identify the genes and regulatory elements that control benzoxazinoid production. bgu.ac.il Quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) are powerful tools for pinpointing the genetic basis of variation in benzoxazinoid content. bgu.ac.ilresearchgate.net This information can then be used in marker-assisted selection to breed for crops with optimized defense capabilities. bgu.ac.il Furthermore, understanding the genetic regulation of benzoxazinoid biosynthesis can help in developing strategies to avoid potential trade-offs between defense and yield. researchgate.net

Biotechnological Production of this compound and its Derivatives in Engineered Systems

The production of this compound and other benzoxazinoids through biotechnological means offers a promising alternative to extraction from plant sources, which can be limited by low yields and seasonal variability. bioticapublications.com Metabolic engineering of microorganisms or heterologous plant systems provides a platform for the sustainable and scalable production of these valuable compounds. nih.govresearchgate.net